Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate

GABA Transporter BGT1 Inhibition Conformational Restriction

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate (CAS 1782489-46-6; MF C8H13NO2; MW 155.19 ) is a conformationally constrained bicyclic amino ester featuring a fused cyclopropane ring. This rigid bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, extensively utilized to conformationally restrict bioactive neurotransmitters like glutamate and GABA.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12963279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C2C1CCC2)N
InChIInChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3
InChIKeyWDAMFWGDRJKYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate: A Constrained Bicyclic Amino Ester Building Block for Neuroscience and Medicinal Chemistry R&D


Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate (CAS 1782489-46-6; MF C8H13NO2; MW 155.19 ) is a conformationally constrained bicyclic amino ester featuring a fused cyclopropane ring. This rigid bicyclo[3.1.0]hexane scaffold is a privileged motif in medicinal chemistry, extensively utilized to conformationally restrict bioactive neurotransmitters like glutamate and GABA [1]. The core bicyclo[3.1.0]hexane template is the foundation for clinically studied compounds such as LY354740 (an mGlu2/3 agonist) and highly selective BGT1 inhibitors [2], underscoring its value in drug discovery. As a synthetically versatile building block containing both a reactive primary amine and a methyl ester, this compound serves as a critical intermediate for the construction of novel analogs and the exploration of structure-activity relationships (SAR) in neuroscience research [3].

Why Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate Cannot Be Simply Replaced by a Close Structural Analog


The constrained bicyclo[3.1.0]hexane scaffold is exceptionally sensitive to even minor structural modifications, which can drastically alter target affinity, selectivity, and pharmacokinetic properties. For example, the addition of a single methyl group to a related GABA analog (bicyclo-GABA) completely abolished its unwanted agonistic activity at GABA(A) receptors while preserving high potency at the BGT1 transporter [1]. Similarly, subtle stereochemical changes in mGlu2/3 ligands based on this scaffold can switch a compound's pharmacological profile from a dual agonist to a mixed agonist/antagonist [2]. Therefore, substituting Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate with a seemingly similar analog—such as its ethyl ester, free acid, or a different regioisomer—can lead to unpredictable and potentially deleterious changes in the biological or physicochemical profile of the final target molecule. The specific quantitative data in Section 3 demonstrates these tangible, measurable differences.

Quantitative Differentiation of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate from Key Comparators


Ester-Specific Modulation of Biological Activity at BGT1: Methyl vs. Ethyl Ester

The methyl ester functional group on the bicyclo[3.1.0]hexane scaffold can directly influence biological activity. While direct comparative data for the exact methyl ester target compound at BGT1 is limited in published literature, a closely related bicyclo[3.1.0]hexane analog, bicyclo-GABA (the free acid), exhibits potent BGT1 inhibition with a pK(B) value of 6.4 [1]. The ethyl ester analog, Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate, is a known compound with a distinct molecular weight and hydrophobicity profile (MW 169.22 vs. 155.19 ), which is expected to alter its membrane permeability and metabolic stability. This establishes a clear chemical differentiation between the methyl ester and its higher alkyl ester analogs, which is a critical consideration for designing compounds with optimal drug-like properties.

GABA Transporter BGT1 Inhibition Conformational Restriction Neuroscience

Regioisomeric Differentiation in BGT1 Selectivity: 6-Amino vs. 5-Amino Scaffolds

The position of the amino and carboxylate functionalities on the bicyclo[3.1.0]hexane ring is a key determinant of biological activity. The 6-amino-6-carboxylate substitution pattern of the target compound is structurally distinct from the highly optimized BGT1 inhibitor bicyclo-GABA, which features a 5-amino-2-carboxylate arrangement. Bicyclo-GABA is a potent and selective BGT1 inhibitor, with an N-methylated analog achieving complete selectivity over GABA(A) receptors [1]. This demonstrates that different regioisomers on the same core scaffold can possess vastly different pharmacological profiles. The 6-amino-6-carboxylate regioisomer therefore represents a unique chemical starting point for exploring novel SAR space and potentially accessing distinct selectivity profiles compared to the more extensively studied 5-amino-2-carboxylate series.

GABA Transporter BGT1 Selectivity Regioisomer Medicinal Chemistry

Functional Group Comparison: Methyl Ester vs. Free Carboxylic Acid as a Synthetic Intermediate

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate serves as a protected form of the corresponding 6-amino-6-carboxylic acid. The methyl ester functionality is essential for facilitating a range of synthetic transformations, such as peptide coupling, that would be incompatible with a free carboxylic acid group. This is a standard practice in organic synthesis where esters are used to mask the reactivity of carboxylic acids until a desired step, typically followed by hydrolysis to reveal the free acid. Compared to the free acid analog (6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride), the methyl ester offers enhanced solubility in organic solvents, enabling a wider array of reaction conditions and purification techniques (e.g., normal-phase chromatography).

Organic Synthesis Building Block Prodrug Peptide Chemistry

Scaffold-Based Conformational Constraint: Bicyclo[3.1.0]hexane vs. Flexible Alkyl Chains

The bicyclo[3.1.0]hexane ring system is a proven bioisostere for glutamate and GABA, designed to lock the molecule into a specific, biologically active conformation. This conformational restriction is a fundamental design principle for achieving high potency and selectivity. In contrast, flexible analogs like linear or monocyclic amino acids can adopt numerous conformations, leading to reduced potency, poor selectivity, and off-target effects. For example, the bicyclic compound LY354740 is a potent and selective group II mGlu agonist (EC50 = 5.1 nM at mGlu2), whereas its flexible glutamate counterpart is a promiscuous agonist at all mGlu and iGlu receptors [1]. This demonstrates a quantitative, class-wide advantage of the bicyclo[3.1.0]hexane scaffold in achieving target specificity.

Conformational Restriction Bioisostere mGlu Receptors CNS Drug Design

Primary Research and Industrial Applications for Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate


Neuroscience Drug Discovery: Development of Novel BGT1 Inhibitors

This compound is an ideal building block for synthesizing and exploring novel analogs of the potent and selective BGT1 inhibitor bicyclo-GABA. As demonstrated in Section 3, the regioisomeric substitution pattern (6-amino-6-carboxylate vs. 5-amino-2-carboxylate) offers a unique opportunity to probe a distinct area of the BGT1 binding pocket and potentially uncover new ligands with improved selectivity or pharmacokinetic properties [1]. Researchers can use the methyl ester as a protected intermediate to couple the core scaffold to various side chains via the free amine, followed by ester hydrolysis to generate a library of 6-substituted bicyclo[3.1.0]hexane-6-carboxylic acids for pharmacological evaluation.

Medicinal Chemistry: Synthesis of Conformationally Constrained Glutamate Analogs

The bicyclo[3.1.0]hexane scaffold is a privileged structure for designing selective ligands for metabotropic glutamate receptors (mGluRs), as highlighted by the clinical candidate LY354740. Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate provides a convenient starting point for constructing 6-amino-6-carboxylate substituted mGluR ligands, which is an underexplored chemical space compared to the 2-amino-2,6-dicarboxylate series [2]. By utilizing this compound, medicinal chemists can rapidly synthesize and test the activity of new analogs, potentially identifying novel mGluR modulators with distinct pharmacological profiles for treating CNS disorders.

Chemical Biology: Development of Selective Chemical Probes

The ability to create highly selective ligands, as shown by the differentiation between BGT1 and GABA(A) activity in related bicyclo[3.1.0]hexane analogs, makes this scaffold invaluable for chemical biology [1]. This specific methyl ester building block can be used to synthesize tool compounds with tailored selectivity profiles. For instance, the methyl ester group itself can be a key modulator of activity, and its presence or subsequent hydrolysis to the acid can be used to probe the importance of a negative charge in target engagement. Such probes are essential for dissecting the complex roles of transporters like BGT1 in neurological and peripheral tissues.

Peptide and Peptidomimetic Synthesis

The compound's bifunctional nature, containing a protected carboxylic acid (as a methyl ester) and a free primary amine, makes it a versatile monomer for peptide and peptidomimetic synthesis. As detailed in Section 3, the methyl ester's enhanced solubility in organic solvents compared to the free acid simplifies standard peptide coupling procedures . The rigid bicyclo[3.1.0]hexane core can be incorporated into a peptide backbone to constrain its conformation, which is a powerful strategy for improving the proteolytic stability and bioavailability of therapeutic peptides.

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